molecular formula C17H11BrN2 B1494455 8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole CAS No. 1449401-87-9

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole

Cat. No. B1494455
CAS RN: 1449401-87-9
M. Wt: 323.2 g/mol
InChI Key: GDDKUPWTOMOOMB-UHFFFAOYSA-N
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Description

“8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole” is a chemical compound with the molecular formula C17H11BrN2 . It is a solid substance at 20°C and appears as a light yellow to brown powder or crystal .


Molecular Structure Analysis

The molecular weight of “8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole” is 323.19 . The structure has been confirmed by NMR .


Physical And Chemical Properties Analysis

“8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole” is a solid at 20°C . It appears as a light yellow to brown powder or crystal .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole, have shown potential in antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Applications

Indole derivatives have shown promise in the field of cancer research. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .

Anti-HIV Potential

Indole derivatives have also been studied for their potential anti-HIV properties. For instance, indolyl and oxochromenyl xanthenone derivatives have been reported for their molecular docking studies as anti-HIV-1 .

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties. This makes them potentially useful in combating oxidative stress, which is implicated in various diseases .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, making them potentially useful in the treatment of various bacterial and fungal infections .

Use in Organic Electroluminescent Devices

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole has been identified as a novel aromatic amine compound for use in organic electroluminescent devices .

Antitubercular and Antidiabetic Applications

Indole derivatives have shown potential in antitubercular and antidiabetic applications. This makes them potentially useful in the treatment of tuberculosis and diabetes .

properties

IUPAC Name

8-bromo-5-phenylpyrido[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2/c18-12-8-9-15-14(11-12)17-16(7-4-10-19-17)20(15)13-5-2-1-3-6-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDKUPWTOMOOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C=CC(=C4)Br)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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